6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid
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Overview
Description
6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid is a chemical compound with the empirical formula C8H5ClN2O2 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringClc1ccc2nccn2c1
. The InChI code for this compound is 1S/C6H4ClN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H
. Physical And Chemical Properties Analysis
The molecular weight of this compound is 196.59 . It is slightly soluble in water .Scientific Research Applications
Synthesis of Biologically Active Compounds
6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of diverse heterocyclic compounds that exhibit significant biological activities. For instance, it has been utilized in the development of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, which are considered promising scaffolds for biologically active molecules. The cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine has been identified as an effective method for obtaining these previously unknown compounds, highlighting the versatility of 6-chloroimidazo[1,2-a]pyrimidine derivatives in synthesizing novel heterocyclic systems with potential pharmacological applications (Yakovenko & Vovk, 2021).
Synthesis of Herbicides
Furthermore, the compound has been used in the synthesis of sulfonylurea herbicides, such as Imazosulfuron and its derivatives, showcasing its application in the agricultural sector. The process involves using chlorosulfonic acid and 2-aminopyrimidine compounds, demonstrating the compound's role in creating effective herbicidal agents (Shi Gui-zhe, 2015).
Mechanism of Action
Mode of Action
Given the lack of information on the specific targets of 6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid, its mode of action is also unclear. It has been detected for monitoring ph value (30–70), indicating that it may interact with its environment in a pH-dependent manner .
Pharmacokinetics
Its solubility is slightly soluble in water , which could impact its absorption and distribution in the body. More comprehensive pharmacokinetic studies are needed to understand its bioavailability and other ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, its interaction with the environment is pH-dependent . .
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-9-7-10-2-5(6(12)13)11(7)3-4/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUALDTAMUVWKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(C=NC2=N1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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